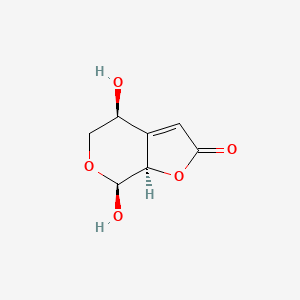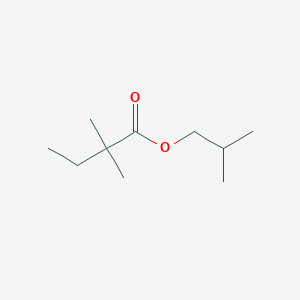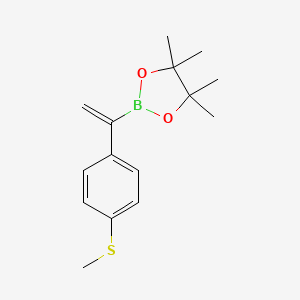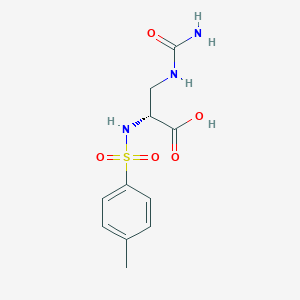
beta-Ureido-D-alpha-tosylaminopropionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Ureido-D-alpha-tosylaminopropionic Acid: is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15N3O5S and a molecular weight of 301.32 . This compound is known for its unique structure, which includes a ureido group and a tosylamino group, making it a valuable tool in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ureido-D-alpha-tosylaminopropionic Acid typically involves multiple steps, starting with the preparation of the ureido and tosylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Ureido-D-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Beta-Ureido-D-alpha-tosylaminopropionic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying protein interactions and enzyme activities.
Medicine: It is used in drug development and testing, particularly in the study of proteomics and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of beta-Ureido-D-alpha-tosylaminopropionic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with proteins, while the tosylamino group can participate in various chemical reactions. These interactions can affect enzyme activities and protein functions, making it a valuable tool in proteomics research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to beta-Ureido-D-alpha-tosylaminopropionic Acid include:
- Beta-Ureido-D-alpha-aminopropionic Acid
- Beta-Ureido-D-alpha-benzylaminopropionic Acid
- Beta-Ureido-D-alpha-methylaminopropionic Acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ureido and tosylamino groups. This combination provides distinct chemical properties and reactivity, making it particularly useful in specific research applications .
Propriétés
Formule moléculaire |
C11H15N3O5S |
|---|---|
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
(2R)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m1/s1 |
Clé InChI |
LCZLWCJYNPNMDN-SECBINFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CNC(=O)N)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


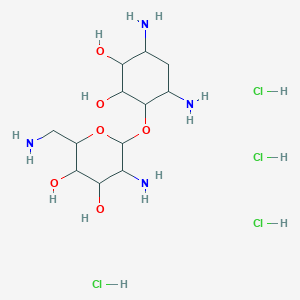
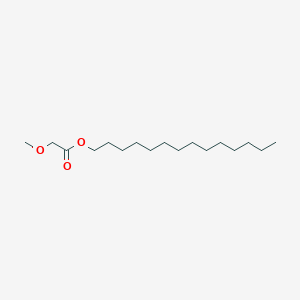
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
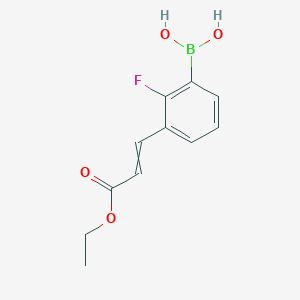

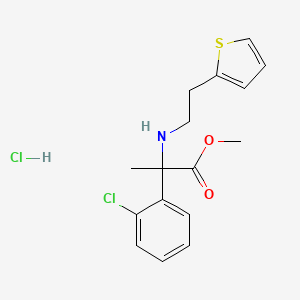
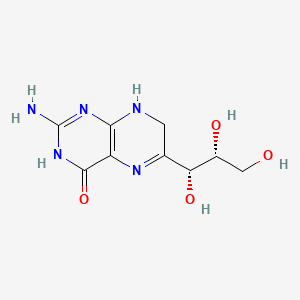

![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
